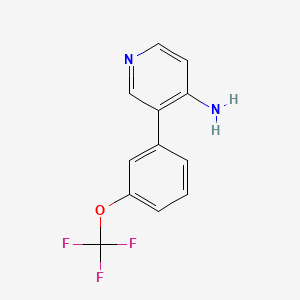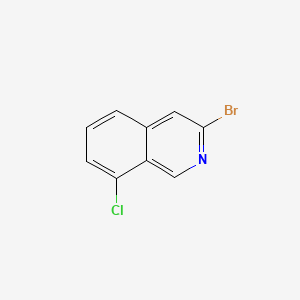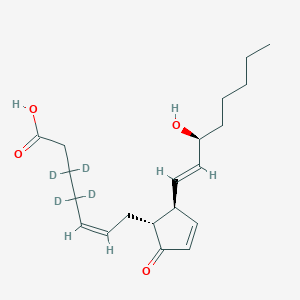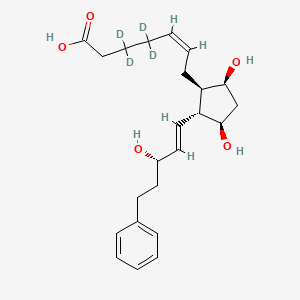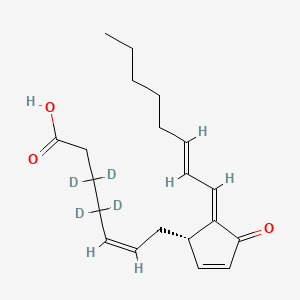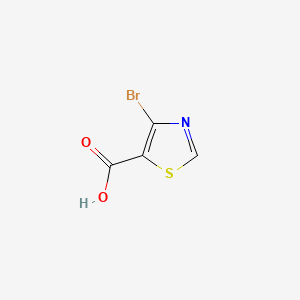
Anandamide
描述
Anandamide, also known as N-arachidonoylethanolamine, is a fatty acid neurotransmitter belonging to the N-acylethanolamine group. The name “this compound” is derived from the Sanskrit word “ananda,” meaning “joy, bliss, delight,” reflecting its role in the endocannabinoid system. This compound was first discovered in 1992 by Raphael Mechoulam and his colleagues. It binds to cannabinoid receptors in the brain, similar to the psychoactive compound tetrahydrocannabinol found in cannabis .
科学研究应用
Anandamide has a wide range of scientific research applications:
Chemistry: It is studied for its role in the synthesis of various analogs and derivatives with potential therapeutic applications.
Biology: this compound is crucial in understanding the endocannabinoid system and its role in physiological processes such as pain modulation, appetite regulation, and mood enhancement.
Medicine: Research focuses on its potential therapeutic uses in treating conditions like chronic pain, anxiety, depression, and neurodegenerative diseases.
Industry: This compound is explored for its potential in developing new pharmaceuticals and therapeutic agents .
作用机制
Target of Action
Anandamide primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . The CB1 receptors are mainly found in the brain, while CB2 receptors are present in peripheral tissues, including immune cells . This compound also targets the transient receptor potential vanilloid 1 (TRPV1), a member of the transient receptor potential (TRP) ion channel family .
Mode of Action
This compound interacts with its targets by binding to these receptors, which leads to the modulation of neurotransmitter release and neuronal activity . This interaction initiates G-protein signaling, which triggers a number of biological pathways .
Biochemical Pathways
This compound affects several biochemical pathways. Its signaling involves a diverse set of biological results, including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants . Proteomic and bioinformatic investigations have uncovered several pathways activated by this compound, including ion homeostasis pathways crucial for maintaining neuronal function and synaptic transmission .
Pharmacokinetics
This compound is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of this compound from the composite molecule is accomplished by a series of phospholipases . The in vivo concentration of this compound is maintained through the relative rates of synthesis and degradation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to be involved in sleeping and eating patterns, pleasure enhancement, and pain relief . This compound also modulates pain perception by binding to cannabinoid and vanilloid receptors, regulating neurotransmitter release, and neuronal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress can threaten the integrity of brain homeostasis, and the correct functioning of the endocannabinoid system, which this compound is a part of, is imperative for maintaining mental health .
生化分析
Biochemical Properties
Anandamide serves to activate primarily cannabinoid and vanilloid receptors . The resulting G-protein signaling initiates a number of biological pathways . This compound activates both CB1 in the central nervous system, CB2 in the peripheral tissues, including immune cells, and TRPV1, a non-selective cation channel ubiquitously expressed in all tissues .
Cellular Effects
This compound is known to be involved in sleeping and eating patterns as well as pleasure enhancement and pain relief . It also plays a role in short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants . Furthermore, it has been found to suppress pro-inflammatory cytokines and enhance anti-inflammatory cytokines in both innate and adaptive immune responses .
Molecular Mechanism
This compound is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE). Release of this compound from the composite molecule is accomplished by a series of phospholipases .
Temporal Effects in Laboratory Settings
The in vivo concentration of this compound is maintained through the relative rates of synthesis and degradation, but also through a less common storage system, designed to meet high demand on short notice . Divergent effects on this compound and 2-AG levels in the BLA – with an elevation in 2-AG levels , but a rapid induction of FAAH activity and a resultant decline in the pool of this compound were reported following exposure to various types of stress.
Dosage Effects in Animal Models
This compound has shown to induce a significant decrease in the nociceptive behavior during both phases of the formalin test in animals treated with vehicle, while it abolished NTG-induced hyperalgesia during the phase II .
Metabolic Pathways
This compound is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid . It is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways .
Transport and Distribution
Cholesterol stimulates both the insertion of this compound into synthetic lipid monolayers and bilayers, and its transport across bilayer membranes . This compound concentrations are reduced through three general pathways: degradation to AA and ethanolamine, conversion to other molecules, and sequestration through transport to intracellular lipid microvesicles .
Subcellular Localization
Nape-PLD and DAGL-α, key enzymes in this compound homeostasis, have been found to be localized both presynaptically and postsynaptically, with a preferential distribution in dendrites .
准备方法
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine through multiple pathways. The primary synthetic route involves the enzymatic action of phospholipase D, which releases this compound from its precursor. Industrial production methods often involve the extraction of this compound from biological tissues, followed by purification processes .
化学反应分析
Anandamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by enzymes such as cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides.
Hydrolysis: The primary degradation pathway involves hydrolysis by fatty acid amide hydrolase, resulting in the formation of arachidonic acid and ethanolamine.
Substitution: This compound can undergo substitution reactions, particularly at the amide bond, leading to the formation of various analogs
Common reagents and conditions for these reactions include the use of specific enzymes like cyclooxygenase-2 and fatty acid amide hydrolase under physiological conditions. Major products formed from these reactions include prostaglandin ethanolamides, arachidonic acid, and ethanolamine .
相似化合物的比较
Anandamide is often compared with other endocannabinoids such as 2-arachidonoylglycerol. While both compounds bind to cannabinoid receptors, they differ in their chemical structure and receptor affinity. This compound is an ethanolamide derivative of arachidonic acid, whereas 2-arachidonoylglycerol is a glycerol ester. This compound has a higher affinity for CB1 receptors, while 2-arachidonoylglycerol shows a more balanced affinity for both CB1 and CB2 receptors .
Similar compounds include:
- 2-arachidonoylglycerol
- N-oleoylethanolamine
- N-palmitoylethanolamine
These compounds share structural similarities with this compound but differ in their biological activities and receptor affinities .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-68-8 | |
| Record name | Anandamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANANDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
ANone: Anandamide interacts with several targets, primarily the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid type 1 (TRPV1) channel.
- CB1 Receptors: this compound acts as a partial agonist at CB1 receptors, primarily found in the central nervous system. Activation of these receptors leads to various effects, including modulation of neurotransmitter release (e.g., dopamine, GABA), analgesia, hypothermia, and changes in appetite. [, , ]
- CB2 Receptors: this compound exhibits lower affinity for CB2 receptors, predominantly found in the immune system. Activation of CB2 receptors primarily results in immunomodulatory effects, such as reducing inflammation. [, , ]
ANone:
- Endothelium-dependent and -independent Mechanisms: While some studies suggest an endothelium-dependent mechanism involving nitric oxide (NO) release, others point to predominantly endothelium-independent mechanisms. [, ]
- CB1 Receptor Involvement: this compound's vasorelaxant effects are partially sensitive to CB1 receptor antagonists, suggesting a role for these receptors in some vascular beds. []
- Sensory Nerves and TRPV1: Evidence suggests the involvement of sensory nerves and the TRPV1 receptor, potentially through the release of calcitonin gene-related peptide (CGRP) or substance P. [, ]
- Gap Junctions: this compound's potential to modulate gap junction communication may also contribute to its vasorelaxant properties. []
A: this compound is primarily hydrolyzed intracellularly by the enzyme Fatty Acid Amide Hydrolase (FAAH) to arachidonic acid and ethanolamine. [, , ] It can also be metabolized by other enzymes like COX-2, leading to the formation of metabolites like prostaglandin E2 ethanolamide (prostamides), which may have distinct biological activities. [, ]
ANone: Recent research indicates a potential role for this compound in sperm function:
- Sperm-Oviduct Interaction: this compound, specifically its stable analog (R)-meththis compound, has been shown to inhibit sperm binding to and induce sperm release from bovine oviductal epithelial cells via CB1 receptor activation. []
- Human Sperm Capacitation and Motility: this compound appears to negatively regulate human sperm motility and does not induce capacitation. Blocking CB1 receptors with antagonists enhances both motility and capacitation, suggesting a role for CB1 in regulating sperm fertilizing activity. []
- Sperm Metabolism: this compound may influence lipid metabolism in human sperm, potentially promoting lipogenesis. It also impacts glucose metabolism, influencing energy substrate accumulation. Interestingly, this compound's involvement in insulin secretion by sperm suggests a possible link to capacitation. []
ANone: Research suggests a complex role for this compound in cancer, with both pro- and anti-tumor effects reported depending on the cell type and context:
- Anti-tumor Activity: Certain studies suggest that this compound can induce apoptosis in specific cancer cell lines, such as apoptosis-resistant colon cancer cells, through mechanisms involving COX-2 expression. []
- Pro-tumorigenic Effects: Conversely, other studies indicate that this compound can promote the growth of certain cancer cells, such as human breast carcinoma cells. [] This effect may involve activating CB1 receptors and peroxisome proliferator-activated receptor γ (PPARγ). []
ANone: Several studies have investigated the relationship between this compound levels and schizophrenia:
- Elevated Cerebrospinal Fluid Levels: Research consistently shows elevated cerebrospinal fluid this compound levels in schizophrenia patients compared to healthy controls. [, ] This increase appears to be negatively correlated with psychotic symptoms, suggesting a compensatory mechanism to counter neurotransmitter dysregulation. []
- Impact of Cannabis Use: Frequent cannabis use, known to affect the endocannabinoid system, may downregulate this compound signaling in the central nervous system of schizophrenic patients but not in healthy individuals. [] This finding suggests a potential link between cannabis use, endocannabinoid system alterations, and mental health.
- Peripheral this compound Levels: While some studies found inconsistent results, recent research demonstrated elevated plasma this compound levels in schizophrenia patients, particularly those evaluated in a psychiatric emergency setting. [] These findings suggest that peripheral this compound and related lipid mediators like oleoylethanolamide (OEA) could be potential biomarkers for the psychological stress associated with acute psychosis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxabicyclo[3.1.0]hexan-2-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alp](/img/new.no-structure.jpg)

![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)
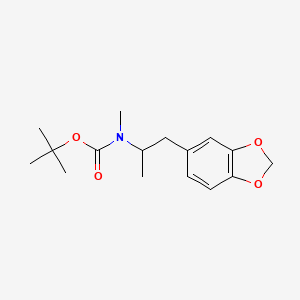
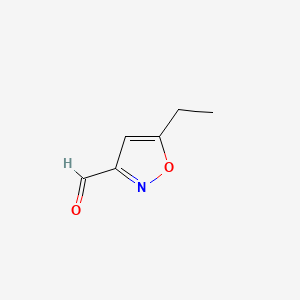
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
